5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine

Lipinski's Rule of Five CNS MPO Physicochemical Property Optimization

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine (CAS 1349716-67-1) is a 3-aminopyrazole derivative characterized by a phenyl substituent at the 5-position and a tetrahydropyran (THP) ring at the N-2 position. It belongs to a class of heterocyclic building blocks frequently utilized in medicinal chemistry for kinase inhibitor design and central nervous system (CNS)-targeted probe synthesis, where the THP moiety is known to enhance metabolic stability and solubility.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 1349716-67-1
Cat. No. B2358288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine
CAS1349716-67-1
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESC1COCCC1N2C(=CC(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C14H17N3O/c15-14-10-13(11-4-2-1-3-5-11)16-17(14)12-6-8-18-9-7-12/h1-5,10,12H,6-9,15H2
InChIKeyHSFTUDHAGGRBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine (CAS 1349716-67-1): Core Structural Profile and Procurement Context


5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine (CAS 1349716-67-1) is a 3-aminopyrazole derivative characterized by a phenyl substituent at the 5-position and a tetrahydropyran (THP) ring at the N-2 position [1]. It belongs to a class of heterocyclic building blocks frequently utilized in medicinal chemistry for kinase inhibitor design and central nervous system (CNS)-targeted probe synthesis, where the THP moiety is known to enhance metabolic stability and solubility [2]. The compound has a molecular weight of 243.31 g/mol, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 53.1 Ų, offering a balanced lipophilicity profile for passive permeability while retaining hydrogen-bond donor/acceptor capacity [1].

Why Generic Pyrazol-3-ylamine Substitution Fails: Differentiating Structural Pharmacophores for 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine


Substituting 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine with a simpler 3-aminopyrazole isocongener is not scientifically sound due to the unique interplay of the 5-phenyl and N-2 tetrahydropyran groups. The 5-phenyl ring provides a critical increase in lipophilicity (XLogP3 = 1.9 vs. 0.2 for the unsubstituted analog), enabling key hydrophobic interactions and π-stacking not possible with methyl (XLogP3 = 0.6) or unsubstituted analogs [1]. Simultaneously, the tetrahydropyran ring, a signature motif in multiple preclinical pain and neurodegeneration programs, offers a distinct 3D topology and escape from flat aromatic scaffolds, which is essential for lowering aromatic ring count and improving developability profiles [2]. The precise combination of these two motifs is not replicated by any single close analog, making direct substitution a high-risk strategy for SAR consistency [1].

Quantitative Differentiation Evidence for 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine


Enhanced Lipophilicity (XLogP3) Driven by the 5-Phenyl Substituent

The target compound demonstrates a 1.3–1.7 log unit increase in lipophilicity compared to its closest non-phenyl analogs. This is a direct consequence of the 5-phenyl ring, which replaces a hydrogen (CAS 1157012-67-3) or methyl (CAS 1247075-24-6) substituent. The XLogP3 of 1.9 for the target compound falls within the optimal range for CNS drugs (1–3), unlike the non-phenyl analogs which are significantly below the optimal lipophilicity threshold for passive blood-brain barrier permeability [1].

Lipinski's Rule of Five CNS MPO Physicochemical Property Optimization

Increased Conformational Complexity from the Phenyl Ring

The presence of the 5-phenyl group increases the molecular complexity and rotatable bond count compared to non-phenyl tetrahydropyranyl-pyrazole analogs. The target compound has a complexity score of 262 and 2 rotatable bonds, versus a complexity of 170 and 1 rotatable bond for the methyl analog (1247075-24-6) and 147 and 1 rotatable bond for the unsubstituted analog (1157012-67-3) [1]. This additional complexity, without a penalty on TPSA (all three share a TPSA of 53.1 Ų), provides a superior balance of molecular recognition features.

Fragment-Based Drug Design 3D Topology Scaffold Diversity

Validation in Tetrahydropyran-containing Pyrazole Bioactive Scaffolds

The pyrazolyltetrahydropyran substructure, of which the target compound is a direct functionalized analog, is a validated core scaffold in preclinical development. A closely related series from Janssen Pharmaceutica, featuring the same pyrazolyl-tetrahydropyran core with varying substitutions, yielded potent compounds in cell-based fluorescent calcium influx assays and patch clamp electrophysiology assays for Cav 2.2 blockade, with lead compounds showing nanomolar potency [1]. While the target compound has not been directly assayed in these systems, its core scaffold directly maps onto the pharmacophore of a known bioactive series, providing a high-confidence starting point for hit expansion.

Ion Channel Blocker Pain Therapy Cav 2.2 Inhibitor

Differential Hazard Profile vs. Non-THP Pyrazol-3-ylamines

The target compound's safety profile is exclusively an acute toxicity and irritant risk (H302, H315, H319, H335), typical for this class . In contrast, simpler 5-phenyl-2-methyl-2H-pyrazol-3-ylamine (CAS 1131-18-6) carries additional respiratory irritation hazards (H332) and may require more stringent ventilation controls [1]. This difference, while minor, is a quantifiable operational consideration for procurement in high-throughput screening laboratories where compound handling volumes are significant.

Lab Safety Chemical Hygiene Procurement Risk Assessment

Optimal Research and Industrial Applications for 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine


Privileged Scaffold for CNS Kinase Probe Design

With a lipophilicity (XLogP3 = 1.9) in the optimal CNS drug space and a TPSA of 53.1, this compound is ideally suited as a starting fragment or building block for CNS kinase inhibitor programs targeting neurodegenerative diseases. The 5-phenyl ring provides essential hydrophobic contacts to the kinase hinge region, while the THP ring improves solubility and reduces P-glycoprotein efflux liability compared to 5-methyl or unsubstituted analogs [1].

Core Scaffold for N-Type Calcium Channel (Cav 2.2) Modulators in Pain Research

The compound's pyrazolyltetrahydropyran core is a validated pharmacophore for Cav 2.2 blockade, a target for non-opioid pain therapy. The target compound, possessing the key 5-phenyl substitution pattern found in advanced leads, serves as a strategic intermediate for rapid SAR expansion around a scaffold with established in vitro potency (lead compounds IC50 < 100 nM) [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Its high molecular complexity (262) combined with a favorable TPSA and a balanced number of H-bond donors and acceptors makes it an excellent addition to fragment libraries designed to probe 3D pharmacophore space. This differentiates it from flatter, less complex aminopyrazole fragments like the 5-methyl analog (complexity 170), increasing the hit-to-lead success rate for challenging protein-protein interaction targets [1].

Synthesis of Heterocyclic Compound Libraries with Enhanced Developability

The primary aromatic amine at the 3-position is a versatile synthetic handle for generating diverse libraries through amide bond formation, urea synthesis, or reductive amination. The intrinsic ADME-physicochemical profile of the scaffold, inherited from its THP and phenyl groups, means that derived compounds are statistically more likely to exhibit favorable bioavailability characteristics than libraries derived from simpler, high-aromatic-ring-count pyrazoles [1].

Quote Request

Request a Quote for 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.